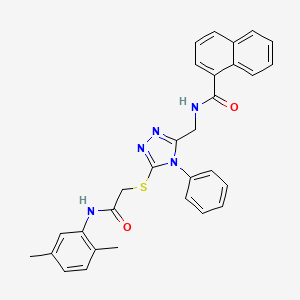
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C30H27N5O2S and its molecular weight is 521.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Thiazole and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Dimethylphenyl Group : This group may enhance lipophilicity and bioavailability.
- Naphthamide Structure : This moiety contributes to the overall stability and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(5-(2-(2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole | Antibacterial | |
| N-(5-methyl-4-phenylthiazol-2-yl) derivatives | Antifungal |
These compounds have shown promising results in preliminary assays against various bacterial strains, indicating their potential as new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. Thiazole and triazole derivatives are known for their cytotoxic effects against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 13 (related structure) | Jurkat (Bcl-2 positive) | < 0.5 | |
| 10 (related structure) | A431 (epidermoid carcinoma) | < 1.0 |
These studies indicate that modifications in the structural components can significantly impact the cytotoxicity of these derivatives.
The mechanism through which N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-pheny l -4H -1,2,4-triazol -3 -yl)methyl)-1-naphthamide exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Target Interaction : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, which may lead to alterations in protein function.
Case Studies
Several case studies have been conducted to assess the efficacy of similar compounds:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of thiazole-based compounds against various cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced activity against A431 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of thiadiazole derivatives. The findings indicated that certain derivatives exhibited strong activity against resistant strains of Staphylococcus aureus and Candida albicans.
Eigenschaften
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O2S/c1-20-15-16-21(2)26(17-20)32-28(36)19-38-30-34-33-27(35(30)23-11-4-3-5-12-23)18-31-29(37)25-14-8-10-22-9-6-7-13-24(22)25/h3-17H,18-19H2,1-2H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNXZMISIIXKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














